In Vivo Phenylalanine Hydroxylase Suppression Without Toxicity: α-Methylphenylalanine vs. p-Chlorophenylalanine
α-Methylphenylalanine (α-MePhe) achieves a 70–75% decrease in hepatic phenylalanine hydroxylase (PAH) activity in rats 18 hours after administration of 24 μmol per 10 g body weight, with or without 52 μmol phenylalanine co-administration, without causing mortality, growth deficit, or cataracts [1]. In head-to-head comparison under identical chronic treatment conditions in developing rats, the alternative PAH inhibitor p-chlorophenylalanine (PCPA) produced a comparable PAH suppression and plasma phenylalanine elevation but resulted in 30–60% mortality and a 27–52% decrease in body weight [1]. Plasma phenylalanine concentrations in α-MePhe-treated rats exhibited at least a 20–40-fold increase during 50% of each of the first 18 days of life and remained 30-fold elevated after weaning [1].
| Evidence Dimension | Hepatic PAH activity reduction and mortality/weight change |
|---|---|
| Target Compound Data | 70–75% PAH reduction; 0% mortality; no growth deficit |
| Comparator Or Baseline | p-Chlorophenylalanine: 30–60% mortality; 27–52% body weight decrease |
| Quantified Difference | Comparable enzyme inhibition but drastically different toxicity: α-MePhe shows full survival vs. 40–70% survival for PCPA |
| Conditions | Suckling rats, chronic administration from day 3 to day 15 of life; 24 μmol α-MePhe/10 g body weight ± 52 μmol phenylalanine |
Why This Matters
For establishing PKU animal models requiring prolonged hyperphenylalaninemia, α-MePhe is the only viable PAH inhibitor—PCPA's high lethality and growth suppression preclude its use in developmental studies, making α-MePhe the standard tool for this application.
- [1] Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–459. doi:10.1042/bj1700449b View Source
